molecular formula C7H17NO B3236452 1-Amino-3-ethylpentan-3-ol CAS No. 1369248-66-7

1-Amino-3-ethylpentan-3-ol

Cat. No. B3236452
CAS RN: 1369248-66-7
M. Wt: 131.22 g/mol
InChI Key: PKKWLMYBLBBXLB-UHFFFAOYSA-N
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Description

1-Amino-3-ethylpentan-3-ol is a compound with the molecular weight of 131.22 . It is a powder in its physical form . The IUPAC name for this compound is 1-amino-3-ethyl-3-pentanol .


Molecular Structure Analysis

The InChI code for 1-Amino-3-ethylpentan-3-ol is 1S/C7H17NO/c1-3-7(9,4-2)5-6-8/h9H,3-6,8H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Synthesis of Bioactive Compounds

1-Amino-3-ethylpentan-3-ol has been explored in the synthesis of bioactive compounds, including potential treatments for neurological conditions and the development of new antimicrobial agents. For instance, it serves as a building block in the synthesis of potent CX3CR1 antagonists for the treatment of multiple sclerosis, showcasing the chemical's utility in creating compounds with high stereochemical and radiochemical purity for pharmaceutical applications (Malmquist & Ström, 2012).

Antimicrobial and Antiseptic Properties

The derivatives of 1-Amino-3-ethylpentan-3-ol have been investigated for their antimicrobial properties. Specifically, 2-aminomethyloxy derivatives have been tested as antimicrobial additives to lubricating oils and as antiseptics against bacteria and fungi, highlighting the versatility of this chemical in creating functional additives for industrial applications (Dzhafarov et al., 2010).

Enantioselective Synthesis

The compound's structural features facilitate its use in enantioselective synthesis, enabling the creation of syn/anti-1,3-amino alcohols through proline-catalyzed sequential alpha-aminoxylation/alpha-amination and Horner-Wadsworth-Emmons olefination of aldehydes. This method highlights the role of 1-Amino-3-ethylpentan-3-ol derivatives in synthesizing complex molecules with specific stereochemistry, which is crucial for the development of bioactive molecules (Jha et al., 2010).

Biofuel Production

Additionally, the synthesis and study of pentanol isomers, including those related to 1-Amino-3-ethylpentan-3-ol, have been explored in engineered microorganisms for potential application as biofuels. This research demonstrates the potential of microbial fermentation processes to produce valuable chemical isomers from simple amino acid substrates, offering a sustainable approach to biofuel production (Cann & Liao, 2009).

Chemical Synthesis and Characterization

The compound also finds application in the synthesis and characterization of novel chemical entities, such as amino acetate functionalized Schiff base organotin(IV) complexes, which have been studied for their anticancer properties. This research underscores the importance of 1-Amino-3-ethylpentan-3-ol derivatives in creating compounds with potential therapeutic applications, highlighting the interplay between organic synthesis and medicinal chemistry (Basu Baul et al., 2009).

Safety and Hazards

The safety information for 1-Amino-3-ethylpentan-3-ol indicates that it has the following hazard statements: H302, H315, H318, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) .

properties

IUPAC Name

1-amino-3-ethylpentan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-3-7(9,4-2)5-6-8/h9H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKKWLMYBLBBXLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CCN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-3-ethylpentan-3-ol

CAS RN

1369248-66-7
Record name 1-amino-3-ethylpentan-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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